2-hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide
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Overview
Description
2-Hydroxy-4-(1H-1,2,4-triazol-3-yl)benzamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(1H-1,2,4-triazol-3-yl)benzamide typically involves the reaction of 2-hydroxybenzoic acid with 1H-1,2,4-triazole-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(1H-1,2,4-triazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of 2-oxo-4-(1H-1,2,4-triazol-3-yl)benzamide.
Reduction: Formation of 2-hydroxy-4-(1H-1,2,4-triazol-3-yl)benzylamine.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(1H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as heat shock protein 90 (HSP90) and cytochrome P450.
Pathways Involved: It interferes with the protein folding process and inhibits the activity of enzymes involved in the biosynthesis of essential cellular components.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-triazol-1-yl)benzamide: Similar structure but with a different triazole ring position.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
Uniqueness
2-Hydroxy-4-(1H-1,2,4-triazol-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its hydroxyl and amide groups provide additional sites for chemical modification, enhancing its versatility in various applications .
Properties
CAS No. |
63245-37-4 |
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Molecular Formula |
C9H8N4O2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
2-hydroxy-4-(1H-1,2,4-triazol-5-yl)benzamide |
InChI |
InChI=1S/C9H8N4O2/c10-8(15)6-2-1-5(3-7(6)14)9-11-4-12-13-9/h1-4,14H,(H2,10,15)(H,11,12,13) |
InChI Key |
SCLZIXYPBCWBCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=NN2)O)C(=O)N |
Origin of Product |
United States |
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